Tos-PEG1-O-CH2COOH is a chemical compound classified as a polyethylene glycol (PEG)-based linker, specifically designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to drug development. The compound's full name reflects its structure, which includes a tosyl group, a PEG chain, and a carboxylic acid functional group.
This compound is derived from polyethylene glycol, a widely used polymer in biochemistry and medicinal chemistry due to its biocompatibility and solubility properties. Polyethylene glycol is synthesized through the ring-opening polymerization of ethylene oxide, resulting in various molecular weights and functionalization options. Tos-PEG1-O-CH2COOH is specifically categorized as a PROTAC linker, which connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other binding to the protein of interest .
The synthesis of Tos-PEG1-O-CH2COOH involves several key steps:
These synthetic methods allow for precise control over the length and functionality of the PEG linker, which is crucial for optimizing PROTAC efficacy.
The molecular formula for Tos-PEG1-O-CH2COOH is , with a molecular weight of approximately 230.28 g/mol. The structure features:
The structural representation can be summarized as follows:
Tos-PEG1-O-CH2COOH participates in various chemical reactions essential for PROTAC development:
The mechanism of action for Tos-PEG1-O-CH2COOH in PROTACs involves several steps:
This mechanism allows for selective degradation of proteins that contribute to disease processes, providing a powerful tool for therapeutic intervention .
Tos-PEG1-O-CH2COOH exhibits several notable physical and chemical properties:
These properties make it suitable for biological applications where solubility and stability are critical .
Tos-PEG1-O-CH2COOH is primarily utilized in:
Tos-PEG1-O-CH₂COOH (IUPAC name: 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid) is a purpose-engineered heterobifunctional compound with distinct reactive termini connected by a short polyethylene glycol (PEG) spacer. Its molecular formula is C₁₁H₁₄O₆S, and it has a molecular weight of 274.29 g/mol [1] [6]. The architecture comprises three key domains:
Table 1: Structural and Functional Domains of Tos-PEG1-O-CH₂COOH
Molecular Component | Chemical Structure | Role in Bioconjugation |
---|---|---|
Tosylate (Tos) | 4-CH₃-C₆H₄-SO₂-O- | Acts as a leaving group for nucleophilic substitution (e.g., by thiols) |
PEG1 Spacer | -O-CH₂-CH₂-O- | Balances hydrophilicity, minimizes steric hindrance, and prevents aggregation |
Carboxylic Acid | -CH₂-COOH | Enables carbodiimide-mediated coupling to amines or alcohols |
This trifunctional design enables sequential conjugation strategies: the tosylate first engages thiol-containing biomolecules, followed by carboxylic acid coupling to amines—facilitating the construction of complex chimeras like antibody-drug conjugates (ADCs) or PROTACs [1] [2].
Tos-PEG1-O-CH₂COOH emerged in the early 2010s as part of the "linker revolution" in targeted therapeutics. Traditional bioconjugation (e.g., lysine acylation or cysteine alkylation) produced heterogeneous mixtures with variable drug-to-antibody ratios (DAR), compromising pharmacokinetics and efficacy [10]. For example, early ADCs like gemtuzumab ozogamicin (DAR ∼2–6) suffered from instability and off-target toxicity due to inconsistent conjugation [10].
This compound addressed two critical needs:
Its adoption accelerated with the rise of PROTAC technology (2016–present), where it is designated PROTAC Linker 28. Here, it connects E3 ligase ligands (e.g., thalidomide) to target protein binders, leveraging both termini:
Table 2: Evolution of Key PEG-Based Linkers in Bioconjugation
Linker Type | Era of Use | Advantages | Limitations |
---|---|---|---|
Homobifunctional NHS esters | 1990s–2000s | Rapid conjugation | Heterogeneous mixtures; amine cross-reactivity |
Maleimide-C₈ chains | 2000–2015 | Thiol specificity | Plasma instability; disulfide scrambling |
Tos-PEG1-O-CH₂COOH | 2015–present | Orthogonal reactivity; minimal steric impact | Tosyl hydrolysis at extreme pH |
Long-chain PEGs (e.g., PEG9) | 2020s | Enhanced solubility | Reduced cell permeability |
Synthetic innovations also drove its adoption. Early routes involved tosylation of ethylene glycol followed by alkylation with bromoacetic acid—a process requiring precise control to prevent diastereomers or tosyl hydrolysis [1] [6]. Modern iterations employ solid-phase synthesis for >95% purity, critical for reproducible ADC/PROTAC manufacturing [6].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: